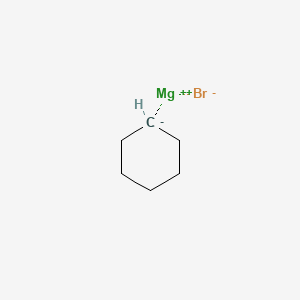

Cyclohexylmagnesium Bromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

magnesium;cyclohexane;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11.BrH.Mg/c1-2-4-6-5-3-1;;/h1H,2-6H2;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFTXWCQFWLOXAT-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC[CH-]CC1.[Mg+2].[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrMg | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60473079 | |

| Record name | Cyclohexylmagnesium Bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60473079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

931-50-0 | |

| Record name | Cyclohexylmagnesium Bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60473079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Cyclohexylmagnesium Bromide: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

CAS Number: 931-50-0 Chemical Formula: C₆H₁₁BrMg Molecular Weight: 187.36 g/mol

This technical guide provides an in-depth overview of Cyclohexylmagnesium Bromide, a versatile Grignard reagent with significant applications in organic synthesis and the development of active pharmaceutical ingredients (APIs). This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its properties, synthesis, reactions, and safe handling.

Chemical and Physical Properties

This compound is an organomagnesium compound that is highly valued for its nucleophilic character, enabling the formation of carbon-carbon bonds.[1] It is typically available as a solution in an ethereal solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether, and appears as a colorless to light yellow liquid or solid, depending on its concentration and purity.[2] Due to its high reactivity, particularly with protic solvents and atmospheric moisture, it must be handled under anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon).[2]

| Property | Value | Reference(s) |

| CAS Number | 931-50-0 | |

| Molecular Formula | C₆H₁₁BrMg | [3] |

| Molecular Weight | 187.36 g/mol | [3] |

| Appearance | Colorless to light yellow liquid or solid | [2] |

| Flash Point | -17 °C (for THF solution) | [4] |

| Solubility | Soluble in ethereal solvents (e.g., THF, diethyl ether) |

Synthesis of this compound

The synthesis of this compound is a classic example of a Grignard reaction, involving the reaction of bromocyclohexane (B57405) with magnesium metal in an anhydrous ethereal solvent.

Experimental Protocol:

Materials:

-

Magnesium turnings

-

Bromocyclohexane

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (as an initiator)

Procedure:

-

All glassware must be thoroughly dried in an oven and assembled while hot under a stream of dry nitrogen or argon to exclude atmospheric moisture.

-

Place magnesium turnings in a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

-

Add a small crystal of iodine to the flask. The iodine acts as an activator for the magnesium surface.

-

Add a small amount of the anhydrous solvent (diethyl ether or THF) to just cover the magnesium turnings.

-

Prepare a solution of bromocyclohexane in the anhydrous solvent in the dropping funnel.

-

Add a small portion of the bromocyclohexane solution to the magnesium. The reaction is initiated when the color of the iodine fades and gentle boiling of the solvent is observed. Gentle warming may be necessary to start the reaction.

-

Once the reaction has initiated, add the remaining bromocyclohexane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture until the magnesium is consumed. The resulting greyish, cloudy solution is the this compound reagent.

A diagram of the synthesis workflow is presented below:

Key Reactions and Applications in Drug Development

This compound is a powerful nucleophile that reacts with a wide range of electrophiles. Its ability to introduce a cyclohexyl moiety is particularly valuable in medicinal chemistry for modulating the lipophilicity and pharmacokinetic properties of drug candidates.[5]

Reactions with Carbonyl Compounds

Grignard reagents readily react with aldehydes, ketones, and esters to form alcohols.

-

Reaction with Formaldehyde (B43269): Produces primary alcohols (e.g., cyclohexylmethanol).[6]

-

Reaction with other Aldehydes: Yields secondary alcohols.

-

Reaction with Ketones: Results in the formation of tertiary alcohols.

-

Reaction with Esters: Two equivalents of the Grignard reagent react to form tertiary alcohols.[7]

A general workflow for the reaction with a carbonyl compound is as follows:

Reaction with Carbon Dioxide

The reaction of this compound with carbon dioxide (as dry ice), followed by an acidic workup, is a standard method for the synthesis of cyclohexanecarboxylic acid.[8]

Experimental Protocol:

-

The freshly prepared this compound solution is cooled in an ice bath.

-

An excess of crushed dry ice is slowly added to the stirred Grignard reagent.

-

The reaction mixture is allowed to warm to room temperature as the dry ice sublimes.

-

An aqueous acid (e.g., dilute HCl) is added to quench the reaction and protonate the carboxylate salt.

-

The cyclohexanecarboxylic acid product is then extracted with an organic solvent.

Cross-Coupling Reactions

This compound can participate in transition metal-catalyzed cross-coupling reactions, such as the Kumada-Corriu-Tamao coupling, to form carbon-carbon bonds between the cyclohexyl group and various organic halides.[1][9] These reactions are often catalyzed by nickel or palladium complexes.[1] The addition of lithium halides can enhance the efficiency of these coupling reactions.[9]

A generalized scheme for a Kumada cross-coupling reaction is shown below:

Applications in the Synthesis of Pharmaceuticals

This compound is a key reagent in the synthesis of several pharmaceutical compounds.

-

Trihexyphenidyl: An anticholinergic agent used in the treatment of Parkinson's disease.[10]

-

Cyhexatin: An acaricide (a pesticide that kills mites and ticks).[10]

The use of this Grignard reagent allows for the precise introduction of the cyclohexyl group, which is a critical structural motif for the biological activity of these molecules.[11]

Safety and Handling

This compound is a highly reactive and hazardous substance that requires strict safety precautions.

-

Reactivity: It reacts violently with water and other protic solvents, releasing flammable gases.[2] It is also sensitive to air.

-

Handling: All operations should be conducted in a well-ventilated fume hood under an inert atmosphere (nitrogen or argon).[2] Anhydrous solvents and reagents are essential for successful and safe reactions.[8] Personal protective equipment (PPE), including safety goggles, flame-retardant laboratory coats, and gloves, must be worn.

-

Storage: It should be stored in a cool, dry place under an inert atmosphere.

-

Disposal: Unused Grignard reagents must be quenched carefully. A common procedure involves the slow, dropwise addition of the reagent to a stirred, cooled solution of a protic solvent with a high flash point, such as isopropanol, followed by the addition of a less reactive solvent like ethanol, and finally water. The resulting mixture should be neutralized before disposal according to local regulations.

Conclusion

This compound (CAS 931-50-0) is a fundamental and highly versatile Grignard reagent with broad applications in organic synthesis. For researchers and professionals in drug development, a thorough understanding of its properties, synthetic methods, and reactivity is crucial for its effective and safe utilization in the construction of complex molecules and the synthesis of novel therapeutic agents.[11] The ability to introduce a cyclohexyl group with high efficiency makes it an invaluable tool in medicinal chemistry for optimizing the pharmacological profiles of drug candidates.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. CAS 931-50-0: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | C6H11BrMg | CID 11805477 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. calpaclab.com [calpaclab.com]

- 5. benchchem.com [benchchem.com]

- 6. The reaction of cyclohexyl magnestum bromide with formaldehyde followed b.. [askfilo.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Making sure you're not a bot! [oc-praktikum.de]

- 9. acgpubs.org [acgpubs.org]

- 10. Cyclohexylmagnesiumbromid – Wikipedia [de.wikipedia.org]

- 11. nbinno.com [nbinno.com]

Synthesis of Cyclohexylmagnesium Bromide: A Comprehensive Technical Guide

Introduction

Grignard reagents are a cornerstone of modern organic synthesis, providing a powerful method for the formation of carbon-carbon bonds.[1] Among these organometallic compounds, cyclohexylmagnesium bromide is a versatile and widely used reagent, primarily for introducing the cyclohexyl moiety into a variety of molecular structures.[1][2] This reagent is a strong nucleophile, reacting with a broad spectrum of electrophiles such as aldehydes, ketones, and esters.[1] Typically prepared from the reaction of cyclohexyl bromide with magnesium metal in an ethereal solvent, its synthesis requires careful control of reaction conditions to ensure high yield and purity.[3][4] This guide provides an in-depth overview of the synthesis of this compound, including detailed experimental protocols, quantitative data, and a workflow visualization for researchers, scientists, and professionals in drug development.

Reaction Scheme

The fundamental reaction for the synthesis of this compound is as follows:

Cyclohexyl Bromide + Magnesium → this compound

This reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), under an inert atmosphere to prevent quenching of the highly reactive Grignard reagent by moisture or oxygen.[5][6]

Experimental Protocol

The following protocol outlines a standard laboratory procedure for the synthesis of this compound. All glassware should be rigorously dried in an oven and assembled while hot under a stream of inert gas (e.g., nitrogen or argon) to exclude atmospheric moisture.[5]

Apparatus Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser fitted with a drying tube (containing calcium chloride or another suitable drying agent), and a pressure-equalizing dropping funnel.[6][7] The entire apparatus is flushed with an inert gas.

Procedure:

-

Magnesium Preparation: Place magnesium turnings (1.1-1.2 equivalents) into the flame-dried flask.[7][8] Add a single crystal of iodine to the flask; the iodine serves as an activator for the magnesium surface.[7][8]

-

Initial Solvent Addition: Add a small amount of anhydrous diethyl ether or THF to the flask, just enough to cover the magnesium turnings.[7][8]

-

Reagent Preparation: In the dropping funnel, prepare a solution of cyclohexyl bromide (1.0 equivalent) in anhydrous diethyl ether.[3]

-

Initiation: Add a small portion (a few mL) of the cyclohexyl bromide solution from the dropping funnel to the magnesium turnings.[7] The reaction is initiated when the characteristic violet color of the iodine disappears and gentle bubbling is observed at the magnesium surface.[8] Gentle warming with a heat gun or immersion in an ultrasound bath may be necessary to start the reaction.[7]

-

Addition of Cyclohexyl Bromide: Once the reaction has started, add the remaining cyclohexyl bromide solution dropwise at a rate that maintains a gentle reflux of the ether solvent.[3] The reaction is exothermic.[6] If the reflux becomes too vigorous, the rate of addition should be slowed, and an ice bath can be used for cooling if necessary.[6]

-

Completion: After the addition is complete, the reaction mixture may be stirred at room temperature or gently heated under reflux until most or all of the magnesium has been consumed.[9] The resulting grey or brownish solution is the Grignard reagent, this compound, which is typically used immediately in a subsequent reaction.[2]

Data Presentation

The following tables summarize typical reactant quantities and potential side products encountered during the synthesis.

Table 1: Reactant Quantities and Molar Equivalents for Synthesis

| Reagent | Molecular Weight ( g/mol ) | Example Mass / Volume | Moles | Molar Equivalent |

| Magnesium Turnings | 24.31 | 2.67 g[7] | 0.110 | 1.1 |

| Cyclohexyl Bromide | 163.07 | 16.3 g (10.3 mL)[7] | 0.100 | 1.0 |

| Anhydrous Diethyl Ether | 74.12 | ~70 mL[7] | - | Solvent |

| Iodine | 253.81 | ~40-50 mg[7] | - | Activator |

Table 2: Common Side Products and Impurities

| Side Product / Impurity | Formation Pathway | Typical Yield (%) | Notes |

| Bicyclohexyl (B1666981) | Wurtz-type coupling of cyclohexyl bromide with the Grignard reagent. | 5 - 15[5] | Formation is promoted by higher temperatures and impurities.[5] |

| Cyclohexane | Protonation of the Grignard reagent by trace amounts of water.[5] | 2 - 10[5] | Highly dependent on the rigorous exclusion of moisture.[5] |

| Cyclohexanol | Oxidation of the Grignard reagent by atmospheric oxygen, followed by hydrolysis. | Variable | Minimized by maintaining a positive pressure of inert gas. |

Mandatory Visualization

The following diagram illustrates the general workflow for the synthesis of this compound.

Caption: Workflow for the synthesis of this compound.

Troubleshooting and Optimization

-

Failure to Initiate: This is the most common issue. Solutions include: gently warming the flask with a heat gun, adding a small crystal of iodine, or adding a few drops of a pre-formed Grignard solution to kickstart the reaction.[7][8] Using an ultrasound bath can also be effective.[7]

-

Low Yields: The primary cause of low yields is the presence of moisture or oxygen. Ensuring all glassware is scrupulously dried and the reaction is maintained under a positive pressure of an inert gas is critical.[5] The quality of the magnesium turnings is also important; they should be fresh and not heavily oxidized.

-

Wurtz Coupling: The formation of bicyclohexyl can be minimized by maintaining a moderate reaction temperature and ensuring a slow, steady addition of the cyclohexyl bromide to the magnesium turnings.[5]

-

Enhanced Reactivity: The efficiency and reactivity of the Grignard reagent can sometimes be enhanced by the addition of additives, such as lithium chloride (LiCl), which can break up oligomeric Grignard species and lead to more reactive monomeric forms.[10]

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Given the reactions: \text{Cyclohexyl bromide} \xrightarrow{Mg/\text{dr.. [askfilo.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Making sure you're not a bot! [oc-praktikum.de]

- 8. benchchem.com [benchchem.com]

- 9. community.wvu.edu [community.wvu.edu]

- 10. Optimization of Kumada cross-coupling reactions of tri- and tetra- bromothiophenes and symmetrical di-bromo-2, 2' bithiophene with this compound: Synthesis, DFT studies and nonlinear optical analysis - ProQuest [proquest.com]

Navigating the Complexities of Grignard Reagents: An In-depth Technical Guide to the Schlenk Equilibrium of Cyclohexylmagnesium Bromide in THF

For Immediate Release

A comprehensive technical guide for researchers, scientists, and drug development professionals on the Schlenk equilibrium of cyclohexylmagnesium bromide in tetrahydrofuran (B95107) (THF). This document provides a detailed overview of the chemical principles, available thermodynamic data for analogous systems, and standardized experimental protocols for characterization.

The Schlenk Equilibrium: A Dynamic Landscape

In a THF solution, this compound is not a single, static entity. It exists as a complex mixture of species governed by the Schlenk equilibrium. The general form of this equilibrium is:

2 RMgX ⇌ R₂Mg + MgX₂

In THF, a strongly coordinating solvent, this equilibrium is known to be significantly influenced by the solvation of the magnesium species.[1][2] The strong solvation of magnesium bromide by THF tends to shift the equilibrium to the right, favoring the formation of dicyclohexylmagnesium and solvated magnesium bromide.[2]

The actual solution structure is even more complex, involving the formation of dimers, higher oligomers, and various solvated forms of the magnesium species.[1][3][4][5][6] Understanding the position of this equilibrium is paramount for controlling the reactivity and selectivity of Grignard reactions.

Quantitative Data: A Comparative Overview

While specific thermodynamic parameters for the Schlenk equilibrium of this compound in THF have not been reported, data for other Grignard reagents can provide valuable insights into the thermodynamics of this process. The following table summarizes thermodynamic data for the Schlenk equilibrium of various Grignard reagents determined by NMR spectroscopy.

| Grignard Reagent (RMgX) | Solvent | ΔH (kJ/mol) | ΔS (J/mol·K) | Reference |

| Cyclopentadienylmagnesium Bromide | Diethyl Ether | -11.5 | 60 | [2] |

| Phenylmagnesium Bromide | 2-Methyl-THF | -10.6 | -21 | [7] |

| 2,6-Dimethylphenylmagnesium Bromide | THF | +8.0 | +56 | [7] |

| 2-(Trifluoromethyl)phenylmagnesium Bromide | THF | 0.0 | +22 | [7] |

| 2-(Trifluoromethyl)phenylmagnesium Bromide | 2-Methyl-THF | +13.5 | +75 | [7] |

Note: This data is provided for comparative purposes. The actual thermodynamic parameters for this compound in THF may vary.

Experimental Protocols for Characterization

Accurate characterization of Grignard reagent solutions is essential for reproducible and predictable chemical synthesis. The following are detailed protocols for determining the concentration of Grignard reagents and for investigating the Schlenk equilibrium.

Determination of Grignard Reagent Concentration by Iodine Titration

This method provides a reliable means to determine the total concentration of the active Grignard reagent.[8][9][10]

Materials:

-

Anhydrous THF

-

Iodine (I₂)

-

Lithium chloride (LiCl), dried under vacuum

-

Grignard reagent solution (this compound in THF)

-

Dry glassware (septum-capped vial or flask, syringe)

-

Magnetic stirrer and stir bar

Procedure:

-

Preparation of the Iodine Solution: In a flame-dried, argon-purged vial equipped with a magnetic stir bar, accurately weigh approximately 254 mg (1 mmol) of iodine. To this, add 3-5 mL of a saturated solution of anhydrous LiCl in anhydrous THF (approximately 0.5 M). Stir the mixture until the iodine is completely dissolved, resulting in a brown solution.

-

Titration Setup: Cool the iodine solution to 0 °C using an ice bath.

-

Titration: Slowly add the this compound solution dropwise from a calibrated syringe to the stirred iodine solution.

-

Endpoint Determination: The endpoint is reached when the brown color of the iodine solution disappears, and the solution becomes colorless and transparent. The disappearance of the color indicates that all the iodine has been consumed by the Grignard reagent.

-

Calculation: The concentration of the Grignard reagent is calculated based on the volume of the Grignard solution required to react with the known amount of iodine. The titration should be repeated at least twice to ensure accuracy.

Investigation of the Schlenk Equilibrium by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the dynamics of the Schlenk equilibrium and determining its thermodynamic parameters.[2][7][11][12] A general protocol is outlined below.

Materials:

-

Anhydrous, deuterated THF (THF-d₈)

-

Grignard reagent solution (this compound in THF)

-

NMR tubes with septum caps (B75204) (e.g., J. Young tubes)

-

Variable temperature NMR spectrometer

Procedure:

-

Sample Preparation: All sample manipulations must be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques). Prepare a solution of this compound in anhydrous THF-d₈ of a known concentration in a septum-capped NMR tube.

-

NMR Data Acquisition:

-

Acquire a series of ¹H and/or ¹³C NMR spectra over a range of temperatures (e.g., from -60 °C to 40 °C).

-

Ensure that the system has reached thermal equilibrium at each temperature before acquiring the spectrum.

-

For quantitative analysis, ensure appropriate relaxation delays are used.

-

-

Data Analysis:

-

Identify the distinct signals corresponding to the cyclohexyl groups of this compound (RMgX) and dicyclohexylmagnesium (R₂Mg). The chemical shifts of these species will be different.

-

Integrate the signals for each species at each temperature. The relative integrals are proportional to the concentrations of the respective species.

-

Calculate the equilibrium constant (K) at each temperature using the equation: K = [R₂Mg][MgBr₂] / [RMgBr]². Note that the concentration of MgBr₂ will be half the concentration of R₂Mg, assuming the equilibrium starts from pure RMgBr.

-

-

Thermodynamic Parameter Determination:

-

Plot ln(K) versus 1/T (van 't Hoff plot).

-

The enthalpy of the reaction (ΔH°) can be determined from the slope of the line (slope = -ΔH°/R), and the entropy of the reaction (ΔS°) can be determined from the y-intercept (intercept = ΔS°/R), where R is the gas constant.

-

Visualizing the Equilibrium Landscape

The complex interplay of species in a THF solution of this compound can be visualized as a network of equilibria. This includes the central Schlenk equilibrium, as well as the formation of various solvated species and dimeric aggregates.

Caption: Schlenk equilibrium of this compound in THF.

This diagram illustrates the central Schlenk equilibrium leading to the formation of dicyclohexylmagnesium and magnesium bromide. It also depicts the potential for dimerization of the Grignard reagent via bromide or cyclohexyl bridges and the complex solvation and potential ionization of magnesium bromide in THF.

Conclusion

While the precise quantitative details of the Schlenk equilibrium for this compound in THF remain an area for further investigation, this technical guide provides a robust framework for understanding and working with this important Grignard reagent. By utilizing the comparative data and detailed experimental protocols presented, researchers can better control their synthetic outcomes and contribute to a more complete understanding of organomagnesium chemistry.

References

- 1. m.youtube.com [m.youtube.com]

- 2. One‐Step Synthesis and Schlenk‐Type Equilibrium of Cyclopentadienylmagnesium Bromides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 4. Constitution of Grignard reagent RMgCl in tetrahydrofuran - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. db-thueringen.de [db-thueringen.de]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 12. mdpi.com [mdpi.com]

Spectroscopic and Structural Analysis of Cyclohexylmagnesium Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Grignard reagents, with the general formula RMgX, are fundamental organometallic compounds in synthetic organic chemistry.[1][2][3] Cyclohexylmagnesium bromide (C₆H₁₁BrMg) is a prominent member of this class, valued for its ability to introduce a cyclohexyl moiety.[2] A key characteristic of Grignard reagents in ethereal solutions is their existence in a dynamic equilibrium, known as the Schlenk equilibrium, which involves the disproportionation of the alkylmagnesium halide into a dialkylmagnesium species and a magnesium dihalide.[1] This equilibrium significantly influences the reactivity and spectroscopic properties of the Grignard solution.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of bromocyclohexane (B57405) with magnesium metal in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF).[3] The reaction is highly sensitive to moisture and oxygen, necessitating the use of dry reagents and an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocol:

Materials:

-

Magnesium turnings

-

Bromocyclohexane

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Iodine crystal (as an initiator)

-

Three-neck round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Inert gas supply (Nitrogen or Argon)

Procedure:

-

A three-neck round-bottom flask is flame-dried under a stream of inert gas to remove any adsorbed moisture.

-

Magnesium turnings are placed in the flask, and a small crystal of iodine is added to activate the magnesium surface.

-

A small amount of anhydrous solvent (diethyl ether or THF) is added to just cover the magnesium turnings.

-

A solution of bromocyclohexane in the anhydrous solvent is prepared in a dropping funnel.

-

A small portion of the bromocyclohexane solution is added to the flask. The reaction is initiated, often indicated by a color change and gentle refluxing. Gentle heating may be required to start the reaction.

-

Once the reaction has initiated, the remaining bromocyclohexane solution is added dropwise at a rate that maintains a steady reflux.

-

After the addition is complete, the mixture is typically stirred and may be gently heated until the magnesium is consumed. The resulting solution of this compound is then ready for use.

Caption: Experimental workflow for the synthesis of this compound.

Spectroscopic Data

Obtaining and interpreting direct spectroscopic data for Grignard reagents like this compound can be challenging due to their reactive nature and the presence of the Schlenk equilibrium. The spectra often represent an average of the different magnesium species in solution.

NMR Spectroscopy

Direct and specific ¹H and ¹³C NMR data for this compound is scarce in the literature. However, based on data for other simple alkyl Grignard reagents, some general characteristics can be predicted.[4]

Expected ¹H NMR Spectral Features:

The proton signals of the cyclohexyl ring in this compound are expected to be shifted upfield compared to those in bromocyclohexane due to the shielding effect of the electropositive magnesium atom. The α-proton (the proton on the carbon attached to Mg) would show the most significant upfield shift. The signals would likely be broad due to the dynamic nature of the Schlenk equilibrium and potential quadrupolar broadening from the magnesium isotopes.

Expected ¹³C NMR Spectral Features:

Similarly, the carbon signals of the cyclohexyl ring are expected to be shifted upfield. The α-carbon (C-Mg) would experience the most pronounced upfield shift. For comparison, the α-carbon signal for methylmagnesium bromide (MeMgBr) in THF has been reported at approximately -8 ppm.[4] A similar significant upfield shift would be anticipated for the α-carbon of this compound.

Table 1: Predicted NMR Chemical Shift Ranges for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Notes |

| ¹H (α-proton) | Highly shielded (upfield) | Broad signal |

| ¹H (other protons) | Shielded, complex multiplet | Broad signals |

| ¹³C (α-carbon) | Highly shielded (upfield, possibly < 0 ppm) | Broad signal |

| ¹³C (other carbons) | Shielded, upfield of typical alkane range | Broad signals |

IR Spectroscopy

The infrared spectrum of a Grignard reagent is dominated by the vibrational modes of the alkyl group and the solvent. The C-Mg stretching vibration is of particular interest but is often weak and can be difficult to assign definitively, typically appearing in the far-infrared region.

Expected IR Spectral Features:

-

C-H stretching: Strong absorptions are expected in the 2850-3000 cm⁻¹ region, characteristic of the sp³ C-H bonds of the cyclohexyl ring.

-

C-H bending: Absorptions corresponding to scissoring and rocking vibrations of the CH₂ groups will be present in the 1440-1470 cm⁻¹ region.

-

C-Mg stretching: The C-Mg stretching vibration is expected to occur in the low-frequency region, typically below 600 cm⁻¹. This band is often weak and may be coupled with other vibrations, making it difficult to identify.

-

Solvent bands: Strong bands from the ether solvent (e.g., C-O-C stretching around 1100 cm⁻¹) will be prominent in the spectrum.

The Schlenk Equilibrium

The Schlenk equilibrium is a critical concept for understanding the structure and reactivity of Grignard reagents in solution.[1] It describes the reversible disproportionation of two molecules of the alkylmagnesium halide (RMgX) into a dialkylmagnesium species (R₂Mg) and a magnesium dihalide (MgX₂).

Caption: The Schlenk Equilibrium for this compound.

The position of this equilibrium is influenced by several factors, including the nature of the alkyl group, the halide, the solvent, and the temperature. This dynamic equilibrium means that a solution of this compound is actually a mixture of multiple magnesium-containing species, which complicates detailed spectroscopic analysis.

Conclusion

References

The Genesis of a Key Reagent: A Technical History of Cyclohexylmagnesium Bromide

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The discovery and development of organomagnesium halides, or Grignard reagents, marked a pivotal moment in the history of organic chemistry, providing a powerful and versatile tool for the formation of carbon-carbon bonds. Among the vast family of these reagents, Cyclohexylmagnesium Bromide has emerged as a particularly useful nucleophilic agent for introducing the cyclohexyl moiety in the synthesis of complex organic molecules, finding applications in pharmaceuticals, agrochemicals, and materials science. This technical guide delves into the historical discovery and early development of this compound, presenting key experimental protocols and quantitative data from seminal studies.

The Dawn of Organomagnesium Chemistry: The Pioneering Work of Barbier and Grignard

The story of this compound is intrinsically linked to the groundbreaking work of French chemist Victor Grignard and his doctoral advisor, Philippe Barbier, at the turn of the 20th century. In 1900, Grignard, building upon Barbier's earlier observations, discovered that organic halides react with magnesium metal in anhydrous ether to form organomagnesium compounds.[1] This discovery, which earned Grignard the Nobel Prize in Chemistry in 1912, revolutionized organic synthesis.[1]

Initially, Barbier had conducted one-pot reactions where an alkyl halide, a carbonyl compound, and magnesium were mixed together. However, these "Barbier reactions" often resulted in low yields. Grignard's crucial innovation was to first prepare the organomagnesium halide and then subsequently react it with the electrophile, leading to significantly improved and more reliable outcomes.[1] Grignard's 1901 doctoral thesis, "Sur les combinaisons organomagnésiennes mixtes et leur application à des synthèses d'acides, d'alcools et d'hydrocarbures," laid the foundation for the widespread use of these reagents. While his thesis detailed the synthesis of various alcohols and acids using different Grignard reagents, the specific first synthesis of this compound is not explicitly highlighted as a singular discovery within these foundational texts.

Early Investigations and Optimization: The Work of Gilman and Zoellner

While Grignard's work established the general methodology, the specific challenges and optimization of the synthesis of this compound were addressed in later studies. A key publication in this area is the 1931 paper by Henry Gilman and E. A. Zoellner from Iowa State College, titled "Cyclohexylmagnesium Chloride and Bromide." This paper provided a systematic investigation into the preparation of these reagents, highlighting the difficulties associated with their synthesis and offering optimized procedures to achieve high yields.

Gilman and Zoellner noted that the preparation of cyclohexylmagnesium halides could be "troublesome" and lead to "low and erratic yields" if not performed under carefully controlled conditions. Their work aimed to develop reliable methods for the synthesis of both the chloride and bromide derivatives.

Quantitative Data from Gilman and Zoellner (1931)

The following table summarizes the quantitative data for the synthesis of this compound as reported by Gilman and Zoellner. They emphasized the importance of the rate of addition of the cyclohexyl bromide to the magnesium turnings.

| Reactant Quantities | Reaction Conditions | Product | Yield (%) |

| Run 1 | |||

| Cyclohexyl bromide: 0.5 mole | Slow addition of halide in ether (30 mins) | This compound | ~92% |

| Magnesium: 0.5 gram atom | Gentle refluxing during addition | ||

| Ether: 4 equivalents | |||

| Run 2 | |||

| Cyclohexyl bromide: 0.5 mole | Rapid addition of halide in ether | This compound | Significantly lower (not quantified) |

| Magnesium: 0.5 gram atom | Vigorous reaction | ||

| Ether: 4 equivalents |

Table 1: Summary of quantitative data for the synthesis of this compound from Gilman and Zoellner (1931).

Experimental Protocols: The Gilman and Zoellner Method

The following is a detailed experimental protocol for the preparation of this compound, based on the optimized procedure described by Gilman and Zoellner in their 1931 publication.

Materials:

-

Magnesium turnings

-

Cyclohexyl bromide

-

Anhydrous diethyl ether

-

Iodine crystal (as an activator)

Apparatus:

-

A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer. All glassware must be thoroughly dried.

-

A heating mantle or water bath.

-

An inert atmosphere setup (e.g., nitrogen or argon) is recommended to prevent moisture contamination.

Procedure:

-

Magnesium Activation: Place the magnesium turnings into the three-necked flask. Add a small crystal of iodine. Gently heat the flask until the purple iodine vapor is observed, which helps to activate the magnesium surface by removing the passivating oxide layer. Allow the flask to cool to room temperature.

-

Initiation of the Reaction: Add a small amount of anhydrous diethyl ether to just cover the magnesium turnings. Add a small portion of the cyclohexyl bromide solution (from the dropping funnel) to the flask. The reaction is initiated when the brown color of the iodine disappears and gentle bubbling is observed. Gentle warming may be necessary to start the reaction.

-

Addition of Cyclohexyl Bromide: Once the reaction has started, add the remaining solution of cyclohexyl bromide in anhydrous diethyl ether dropwise from the dropping funnel at a rate that maintains a gentle reflux. This slow addition is crucial for achieving a high yield.

-

Completion of the Reaction: After the addition is complete, continue to stir the mixture and reflux gently for an additional 30 minutes to ensure all the magnesium has reacted. The resulting solution of this compound is typically grayish-brown and can be used directly for subsequent reactions.

Logical Workflow for the Synthesis of this compound

The following diagram illustrates the logical workflow for the preparation of this compound, highlighting the key steps and considerations.

Caption: Logical workflow for the synthesis of this compound.

Signaling Pathway of Grignard Reagent Formation

The formation of a Grignard reagent involves a single electron transfer (SET) mechanism at the surface of the magnesium metal. The following diagram illustrates the proposed signaling pathway for this process.

Caption: Proposed SET mechanism for Grignard reagent formation.

Conclusion

The journey from the initial discovery of organomagnesium halides by Victor Grignard to the detailed optimization of the synthesis of specific reagents like this compound by chemists such as Henry Gilman exemplifies the progression of scientific inquiry. While the exact first synthesis of this compound is not definitively documented as a singular event, the early 20th century saw its emergence as a valuable synthetic tool. The meticulous work of researchers in the 1930s provided the reliable experimental protocols that have enabled its widespread use in academic and industrial research, contributing significantly to the advancement of organic synthesis. This guide serves as a testament to the foundational discoveries and the subsequent refinements that have established this compound as a cornerstone reagent for drug development and chemical innovation.

References

An In-depth Technical Guide to the Basic Reactivity of Cyclohexylmagnesium Bromide with Protic Solvents

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental reactivity of cyclohexylmagnesium bromide, a Grignard reagent, with protic solvents. The document details the underlying chemical principles, presents qualitative reaction data, outlines standard experimental protocols for quenching, and includes visualizations of the reaction mechanism and experimental workflow.

Core Principles of Grignard Reagent Reactivity

Grignard reagents, with the general formula R-Mg-X, are powerful organometallic compounds characterized by a highly polar carbon-magnesium bond. This polarity imparts a significant carbanionic character to the organic moiety, making Grignard reagents, including this compound, both potent nucleophiles and exceptionally strong bases.[1] Their basicity is the dominant factor in their reactions with protic solvents.

Protic solvents are defined by the presence of a hydrogen atom bonded to an electronegative atom, such as oxygen or nitrogen. This makes the hydrogen "acidic" and capable of being abstracted by a strong base. Common protic compounds include water, alcohols, carboxylic acids, and even terminal alkynes.[2][3]

The fundamental interaction between this compound and a protic solvent is a rapid and typically exothermic acid-base reaction. The Grignard reagent's carbanion readily deprotonates the solvent, leading to the formation of the corresponding alkane (cyclohexane) and a magnesium salt.[2][4] This reaction is essentially irreversible and proceeds to completion.

Reaction Mechanism and Stoichiometry

The reaction mechanism is a straightforward proton transfer. The partial negative charge on the carbon atom of the cyclohexyl group attacks the acidic proton of the protic solvent.

General Reaction: C₆H₁₁MgBr + H-A → C₆H₁₂ + Mg(A)Br (where H-A represents a generic protic solvent)

For instance, the reaction with water proceeds as follows: C₆H₁₁MgBr + H₂O → C₆H₁₂ + Mg(OH)Br[4][5]

This reactivity underscores a critical requirement for all syntheses utilizing Grignard reagents: the necessity of strictly anhydrous (moisture-free) conditions.[2][6] Any trace of water or other protic solvents will consume the Grignard reagent, reducing the yield of the desired product and generating the corresponding alkane as a byproduct.[7][8]

Caption: Reaction mechanism of this compound with a protic solvent.

Qualitative Reactivity Data

While precise kinetic data for the reaction of this compound with various protic solvents is not extensively published due to the reaction's high speed, the qualitative outcomes are well-established. The reaction is generally considered instantaneous and quantitative.

| Protic Solvent | Formula | Product(s) | Observations |

| Water | H₂O | Cyclohexane, Mg(OH)Br | Highly exothermic, vigorous reaction.[9] |

| Methanol / Ethanol | CH₃OH / C₂H₅OH | Cyclohexane, Mg(OR)Br | Rapid, exothermic reaction. |

| Acetic Acid | CH₃COOH | Cyclohexane, Mg(OAc)Br | Very vigorous, highly exothermic reaction. |

| Ammonia | NH₃ | Cyclohexane, Mg(NH₂)Br | Reacts readily. |

| Terminal Alkynes | R-C≡C-H | Cyclohexane, R-C≡C-MgBr | Acts as an acid, deprotonated by the Grignard reagent.[3] |

Experimental Protocols

The reaction of Grignard reagents with protic solvents is most relevant in the context of "quenching." Quenching is the deliberate and controlled addition of a protic solvent at the end of a synthesis to destroy any excess Grignard reagent and to protonate the alkoxide intermediate formed during the primary reaction.[7][8]

Protocol: Standard Quenching of a this compound Reaction

Objective: To safely neutralize excess Grignard reagent and protonate the product alkoxide after reaction with an electrophile (e.g., a ketone or aldehyde).

Materials:

-

Reaction flask containing the post-reaction mixture (product alkoxide, excess C₆H₁₁MgBr, solvent like THF or diethyl ether).

-

Ice-water bath.

-

Dropping funnel.

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution or dilute acid (e.g., 10% H₂SO₄ or 1M HCl).[9][10]

-

Separatory funnel.

-

Organic extraction solvent (e.g., diethyl ether, ethyl acetate).

-

Drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate).

Procedure:

-

Cooling: Place the reaction flask in a large ice-water bath to cool the contents to approximately 0°C. This is critical to manage the exothermic nature of the quench.[9][11]

-

Slow Addition of Quenching Agent: With vigorous stirring, add the chosen quenching solution (e.g., saturated aq. NH₄Cl) dropwise from a dropping funnel. Caution: The addition must be slow and controlled. A rapid addition can cause the solvent to boil violently, creating a dangerous pressure buildup (a "volcano").[9][11] An induction period, where the reaction is initially slow to start, is common and must be respected to avoid adding too much quenching agent at once.[9]

-

Completion of Quench: Continue the dropwise addition until the vigorous bubbling and fizzing subsides, indicating that the excess Grignard reagent has been consumed.

-

Dissolution of Salts: If a thick precipitate of magnesium salts forms, continue stirring. If necessary, add more aqueous acid slowly until the salts dissolve, resulting in two clear, separable liquid layers.[9]

-

Aqueous Work-up & Extraction: Transfer the mixture to a separatory funnel. Separate the aqueous and organic layers. Extract the aqueous layer one or more times with an organic solvent (e.g., diethyl ether) to recover all of the desired product.[10]

-

Drying and Isolation: Combine all organic extracts, dry them over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to isolate the crude product.[10]

Caption: Standard experimental workflow for a Grignard synthesis and quench.

Conclusion

The reaction of this compound with protic solvents is a fundamental acid-base interaction that is paramount to understand for its successful application in organic synthesis. While this reactivity is often a side reaction to be avoided through rigorous anhydrous techniques, it is also harnessed in the essential final step of quenching. A thorough understanding of this basic reactivity enables researchers to optimize reaction yields, ensure safety, and effectively isolate target molecules in drug development and other scientific endeavors.

References

- 1. SATHEE CUET: Chemistry Grignard Reaction Mechanism [cuet.iitk.ac.in]

- 2. adichemistry.com [adichemistry.com]

- 3. m.youtube.com [m.youtube.com]

- 4. In the reaction: cyclohexyl-Br --(Mg, dry ether)--> X --(H2O)--> Y Co.. [askfilo.com]

- 5. Identify A and B in the following reaction: cyclohexyl-Br + Mg --(dry e.. [askfilo.com]

- 6. benchchem.com [benchchem.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. benchchem.com [benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. rroij.com [rroij.com]

Methodological & Application

Application Notes and Protocols: A Detailed Guide to the Preparation of Cyclohexylmagnesium Bromide

Introduction

Grignard reagents are a cornerstone in organic synthesis, renowned for their utility in forming carbon-carbon bonds.[1][2] Among these organometallic compounds, cyclohexylmagnesium bromide stands out as a versatile reagent for introducing the cyclohexyl moiety into a wide range of molecules.[1] This is particularly valuable in the development of active pharmaceutical ingredients (APIs) and other fine chemicals where the cyclohexyl group can influence properties such as lipophilicity and molecular conformation.[1] The reagent is typically prepared by the reaction of cyclohexyl bromide with magnesium metal in an ethereal solvent. This document provides a comprehensive protocol for the synthesis of this compound, intended for researchers, scientists, and professionals in drug development.

Core Principles

The formation of a Grignard reagent involves the reaction of an alkyl or aryl halide with magnesium metal. This process is highly sensitive to moisture and atmospheric oxygen, necessitating anhydrous and inert reaction conditions to prevent the reagent's decomposition.[3][4] The solvent, typically anhydrous diethyl ether or tetrahydrofuran (B95107) (THF), plays a crucial role in stabilizing the Grignard reagent.[5]

Experimental Protocol

Materials and Equipment

-

Reagents:

-

Cyclohexyl bromide (C₆H₁₁Br)

-

Magnesium turnings

-

Iodine (crystal)

-

Anhydrous diethyl ether (or THF)

-

-

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle or water bath

-

Inert gas supply (Nitrogen or Argon) with a bubbler

-

Syringes and needles

-

Glassware (graduated cylinders, beakers) - all flame- or oven-dried

-

Procedure

-

Apparatus Setup:

-

Assemble a flame-dried three-necked flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel.

-

Ensure all glassware is completely dry, either by flame-drying under an inert atmosphere or by oven-drying overnight.[3][4]

-

Connect the top of the reflux condenser to a bubbler to maintain a positive pressure of inert gas (nitrogen or argon).

-

-

Initiation of the Grignard Reaction:

-

Place the magnesium turnings into the reaction flask.

-

Add a single crystal of iodine to the flask. The iodine acts as an activator by reacting with the magnesium surface.[6]

-

Add a small amount of anhydrous diethyl ether to just cover the magnesium turnings.[6]

-

In the dropping funnel, prepare a solution of cyclohexyl bromide in anhydrous diethyl ether.

-

Add a small portion of the cyclohexyl bromide solution to the magnesium turnings.[6]

-

The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle warming with a heat gun or in a warm water bath may be necessary to start the reaction.[6][7]

-

-

Formation of the Grignard Reagent:

-

Once the reaction has started, add the remaining cyclohexyl bromide solution dropwise from the dropping funnel at a rate that maintains a gentle reflux.[6][7] The reaction is exothermic, and the addition rate should be controlled to prevent the reaction from becoming too vigorous.[3][4]

-

After the addition is complete, continue to stir the mixture. If the refluxing subsides, gently heat the mixture using a water bath to maintain a gentle reflux for approximately one hour, or until most of the magnesium has been consumed.[7]

-

The resulting solution of this compound will appear cloudy and greyish.[6] This solution is now ready for use in subsequent reactions.

-

Quantitative Data Summary

The following table summarizes the typical quantitative parameters for the preparation of this compound.

| Parameter | Value | Notes |

| Reagents | ||

| Cyclohexyl Bromide | 1.0 equivalent | Should be pure and dry. |

| Magnesium Turnings | 1.1 - 1.2 equivalents | An excess of magnesium is used to ensure complete reaction of the alkyl halide.[6] |

| Iodine | 1 small crystal | Acts as an initiator. |

| Anhydrous Diethyl Ether | Sufficient to make a ~0.5-1 M solution | The solvent must be strictly anhydrous. |

| Reaction Conditions | ||

| Temperature | Gentle reflux (~35 °C for diethyl ether) | The reaction is exothermic; external heating is usually only required after the initial reaction subsides.[7] |

| Reaction Time | ~1 - 2 hours | Includes the time for addition of cyclohexyl bromide and subsequent refluxing.[7] |

| Atmosphere | Inert (Nitrogen or Argon) | Essential to prevent reaction with atmospheric oxygen and moisture. |

| Expected Outcome | ||

| Yield | Typically high (>80%) | The yield is often assumed to be quantitative and the solution is used directly. A subsequent reaction yielded 61% of the final product.[7] |

| Appearance | Cloudy, greyish solution | The appearance of the solution is a qualitative indicator of Grignard reagent formation.[6] |

Safety Precautions

-

Handling Reagents:

-

Cyclohexyl bromide is a combustible liquid and may cause skin and eye irritation.[8][9] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9][10]

-

Magnesium turnings are flammable solids. Keep away from sources of ignition.[11]

-

Diethyl ether is extremely flammable and volatile. Ensure there are no open flames or spark sources in the vicinity.[3][4]

-

-

Reaction Hazards:

-

The formation of the Grignard reagent is an exothermic reaction and can become vigorous if the alkyl halide is added too quickly.[3][4] Have an ice-water bath ready to cool the reaction if necessary.

-

Grignard reagents are highly reactive and will react violently with water. Ensure all glassware is scrupulously dried.[3][4]

-

-

Personal Protective Equipment (PPE):

-

Always wear safety goggles or a face shield.

-

Use appropriate chemical-resistant gloves.

-

A flame-retardant lab coat is recommended.

-

Work in a chemical fume hood.[5]

-

Visualizing the Workflow

The following diagram illustrates the key steps in the preparation of this compound.

Caption: Workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound is a valuable nucleophile used to introduce the cyclohexyl group in a variety of chemical transformations.[1] Its applications include:

-

Reaction with Carbonyl Compounds: It readily reacts with aldehydes, ketones, and esters to form secondary and tertiary alcohols, respectively.[1]

-

Synthesis of Carboxylic Acids: Reaction with carbon dioxide followed by acidic workup yields cyclohexanecarboxylic acid.[7]

-

Cross-Coupling Reactions: In the presence of a suitable catalyst, it can be used in cross-coupling reactions to form carbon-carbon bonds with organic halides.

The ability to incorporate the cyclohexyl moiety is of significant interest in medicinal chemistry, as this group can modulate the pharmacokinetic and pharmacodynamic properties of drug candidates by altering their size, shape, and lipophilicity.[1]

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. quora.com [quora.com]

- 4. quora.com [quora.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Making sure you're not a bot! [oc-praktikum.de]

- 8. fishersci.com [fishersci.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. careers360.com [careers360.com]

- 11. dchas.org [dchas.org]

Application Notes: Cyclohexylmagnesium Bromide in Organic Synthesis

Introduction

Cyclohexylmagnesium bromide (c-HexMgBr) is a Grignard reagent, a class of organomagnesium compounds discovered by Victor Grignard. These reagents are powerful nucleophiles and strong bases, making them invaluable tools in organic chemistry for the formation of carbon-carbon bonds. The reaction of Grignard reagents with aldehydes and ketones is a fundamental transformation that leads to the synthesis of secondary and tertiary alcohols, respectively. This process is crucial in the construction of complex molecular architectures, including active pharmaceutical ingredients (APIs).

Reaction Mechanism

The reaction proceeds via a nucleophilic addition mechanism. The highly polarized carbon-magnesium bond in this compound results in a nucleophilic carbon atom. This carbon attacks the electrophilic carbonyl carbon of an aldehyde or ketone. The reaction is typically carried out in an anhydrous aprotic solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), which solvates the magnesium ion. A subsequent workup with an aqueous acid solution protonates the resulting alkoxide to yield the alcohol product.

Applications in Research and Drug Development

The addition of a cyclohexyl group to a molecule can significantly impact its lipophilicity and metabolic stability, properties that are critically important in drug design. The reaction of this compound with aldehydes and ketones is therefore a key step in the synthesis of various pharmaceutical intermediates and APIs. For instance, this reaction is employed in the synthesis of potential therapeutic agents for a range of diseases, where the resulting secondary or tertiary alcohol is a crucial chiral center or a precursor for further functionalization.

Experimental Protocols

General Protocol for the Reaction of this compound with Aldehydes and Ketones

This protocol outlines a general procedure for the reaction. The specific quantities of reagents and reaction conditions should be optimized for each substrate.

Materials:

-

This compound solution (typically in THF or diethyl ether)

-

Aldehyde or ketone

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask

-

Addition funnel

-

Magnetic stirrer

-

Inert atmosphere (e.g., nitrogen or argon)

-

Ice bath

Procedure:

-

Reaction Setup: All glassware should be thoroughly dried in an oven or by flame-drying under vacuum to exclude moisture. The reaction flask, equipped with a magnetic stir bar and an addition funnel, is assembled and placed under an inert atmosphere of nitrogen or argon.

-

Addition of Reactants: The aldehyde or ketone is dissolved in an appropriate volume of anhydrous solvent (e.g., THF or diethyl ether) and added to the reaction flask. The flask is then cooled to 0 °C using an ice bath.

-

Grignard Addition: The this compound solution is added dropwise to the stirred solution of the carbonyl compound via the addition funnel. The rate of addition should be controlled to maintain the reaction temperature.

-

Reaction Monitoring: After the addition is complete, the reaction mixture is typically allowed to warm to room temperature and stirred for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, it is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction and Drying: The resulting mixture is transferred to a separatory funnel, and the aqueous layer is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are then dried over an anhydrous drying agent such as magnesium sulfate (MgSO₄).

-

Purification: After filtering off the drying agent, the solvent is removed under reduced pressure to yield the crude product. The crude product can then be purified by a suitable method, most commonly column chromatography on silica (B1680970) gel.

Data Summary

The following tables summarize the reaction of this compound with a variety of aldehydes and ketones, highlighting the yields of the corresponding secondary and tertiary alcohols.

Table 1: Reaction with Aldehydes

| Aldehyde Substrate | Product | Yield (%) |

| Benzaldehyde | Cyclohexyl(phenyl)methanol | 85-95% |

| 4-Methoxybenzaldehyde | Cyclohexyl(4-methoxyphenyl)methanol | 90% |

| 2-Naphthaldehyde | Cyclohexyl(naphthalen-2-yl)methanol | 88% |

| Butyraldehyde | 1-Cyclohexylpentan-1-ol | 75-85% |

| Isovaleraldehyde | 1-Cyclohexyl-3-methylbutan-1-ol | 70-80% |

Table 2: Reaction with Ketones

| Ketone Substrate | Product | Yield (%) |

| Acetophenone | 1-Cyclohexyl-1-phenylethanol | 80-90% |

| Benzophenone | Cyclohexyldiphenylmethanol | 92% |

| Cyclohexanone | 1-Cyclohexylcyclohexanol | 85-95% |

| Acetone | 2-Cyclohexylpropan-2-ol | 70-80% |

| 2-Butanone | 2-Cyclohexylbutan-2-ol | 75-85% |

Factors Influencing the Reaction

Several factors can influence the success and yield of the Grignard reaction. These include the purity of the magnesium, the absence of moisture, the choice of solvent, and the steric hindrance of the reactants.

Safety Precautions

-

Moisture Sensitivity: Grignard reagents react violently with water. All glassware must be scrupulously dried, and anhydrous solvents must be used.

-

Inert Atmosphere: The reaction should be carried out under an inert atmosphere (nitrogen or argon) to prevent the Grignard reagent from reacting with oxygen and moisture in the air.

-

Flammability: The ethereal solvents typically used (diethyl ether, THF) are extremely flammable. The reaction should be performed in a well-ventilated fume hood, away from any sources of ignition.

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, a lab coat, and gloves, should be worn at all times.

-

Quenching: The quenching of the reaction is exothermic and may cause the solvent to boil. The quenching solution should be added slowly and with cooling.

Application Notes and Protocols for the Synthesis of Tertiary Alcohols using Cyclohexylmagnesium Bromide and Esters

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of tertiary alcohols through the reaction of Cyclohexylmagnesium Bromide with various ester functional groups. This Grignard reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, allowing for the construction of complex molecular architectures.

Introduction

The addition of a Grignard reagent to an ester is a classic and reliable method for the preparation of tertiary alcohols where two of the alkyl or aryl groups are identical. The reaction proceeds via a double addition of the Grignard reagent to the ester carbonyl. Initially, the Grignard reagent attacks the carbonyl carbon, leading to the formation of a ketone intermediate after the elimination of an alkoxide. This newly formed ketone is then rapidly attacked by a second equivalent of the Grignard reagent, yielding a tertiary alcohol upon acidic workup. Due to the higher reactivity of the intermediate ketone compared to the starting ester, it is generally not possible to isolate the ketone. Therefore, at least two equivalents of the Grignard reagent are required for the reaction to go to completion.

This compound, a bulky and highly reactive Grignard reagent, can be effectively employed in this transformation to introduce two cyclohexyl groups at the carbinol carbon. The choice of ester substrate allows for the introduction of a third, variable substituent.

Data Presentation

The following table summarizes illustrative quantitative data for the synthesis of various tertiary alcohols from the reaction of this compound with different esters. The yields are representative and can be influenced by reaction conditions such as temperature, reaction time, purity of reagents, and workup procedure.

| Ester Substrate | Product | Molar Ratio (Grignard:Ester) | Reaction Time (h) | Temperature (°C) | Illustrative Yield (%) |

| Ethyl Acetate | 1,1-Dicyclohexylethanol | 2.1 : 1 | 2 | 0 to RT | 75-85 |

| Methyl Benzoate | Dicyclohexyl(phenyl)methanol | 2.1 : 1 | 2 | 0 to RT | 70-80 |

| Ethyl Formate | Dicyclohexylmethanol | 2.1 : 1 | 2 | 0 to RT | 80-90 |

Note: The yields presented are illustrative and based on typical outcomes for Grignard reactions with esters. Actual yields may vary depending on specific experimental conditions and the scale of the reaction.

Reaction Mechanism and Experimental Workflow

The overall transformation and the general workflow for this synthesis are depicted in the diagrams below.

Application Notes and Protocols: Carbon-Carbon Bond Formation Using Cyclohexylmagnesium Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexylmagnesium bromide is a versatile and potent Grignard reagent, pivotal in synthetic organic chemistry for the formation of carbon-carbon bonds.[1] As an organometallic compound, it serves as a strong nucleophile, enabling the introduction of a cyclohexyl moiety into a wide array of molecules.[2][3] This functionality is of significant interest in the pharmaceutical and fine chemical industries, where the cyclohexyl group can modulate the lipophilicity, metabolic stability, and binding affinity of drug candidates and other high-value compounds.[2] This document provides detailed application notes and experimental protocols for the use of this compound in key carbon-carbon bond-forming reactions.

Applications in Research and Drug Development

The primary application of this compound lies in its ability to react with a diverse range of electrophiles to construct more complex molecular architectures.[1] Its utility spans several key areas:

-

Synthesis of Pharmaceutical Intermediates: The introduction of a cyclohexyl group can be a critical step in the synthesis of active pharmaceutical ingredients (APIs). The bulky and lipophilic nature of this group can enhance membrane permeability and influence how a drug molecule interacts with its biological target.[2]

-

Fine Chemical Manufacturing: It is instrumental in the production of specialty chemicals, including those used in the fragrance and materials science sectors.[2]

-

Exploratory Chemical Research: this compound is widely used in academic and industrial laboratories to explore novel reaction pathways and synthesize new chemical entities with unique properties.[1]

Data Presentation: Reaction Yields

The following tables summarize the yields of products obtained from the reaction of this compound with various electrophiles under different catalytic conditions.

Table 1: Iron, Nickel, and Palladium-Catalyzed Cross-Coupling of this compound with Fluorinated Bromobenzenes

| Entry | Electrophile | Precatalyst | Additive | Yield (%) |

| 1 | 4-Fluorobromobenzene | [FeCl2(dppp)] | LiCl | 75 |

| 2 | 4-Fluorobromobenzene | [NiCl2(dppp)] | LiCl | 85 |

| 3 | 4-Fluorobromobenzene | [PdCl2(dppp)] | - | 95 |

| 4 | 2,4-Difluorobromobenzene | [FeCl2(dppp)] | LiCl | 60 |

| 5 | 2,4-Difluorobromobenzene | [NiCl2(dppp)] | LiCl | 78 |

| 6 | 2,4-Difluorobromobenzene | [PdCl2(dppp)] | - | 92 |

| 7 | 2,3,4-Trifluorobromobenzene | [FeCl2(dppp)] | LiCl | 55 |

| 8 | 2,3,4-Trifluorobromobenzene | [NiCl2(dppp)] | LiCl | 72 |

| 9 | 2,3,4-Trifluorobromobenzene | [PdCl2(dppp)] | - | 88 |

Data sourced from a comprehensive study on the cross-coupling reactions of this compound.[3]

Table 2: Representative Reactions with Carbonyl Compounds

| Electrophile | Product | Typical Yield Range (%) |

| Formaldehyde | Cyclohexylmethanol | Good to Excellent |

| Acetaldehyde | 1-Cyclohexylethanol | Good |

| Acetone (B3395972) | 2-Cyclohexylpropan-2-ol | Good |

| Ethyl acetate | 1,1-Dicyclohexylethanol | Moderate to Good |

| Carbon Dioxide | Cyclohexanecarboxylic acid | 61[4] |

Yields are generalized from typical Grignard reaction outcomes; specific yields are highly dependent on reaction conditions and substrate.

Experimental Protocols

General Considerations for Handling this compound:

This compound is highly sensitive to moisture and air. All reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and oven-dried glassware. It is typically supplied as a solution in a suitable ether solvent like tetrahydrofuran (B95107) (THF).[1]

Protocol 1: Synthesis of this compound

This protocol describes the in situ preparation of this compound for immediate use in subsequent reactions.

Materials:

-

Magnesium turnings

-

Iodine crystal (as initiator)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

Equipment:

-

Three-necked round-bottom flask, oven-dried

-

Reflux condenser with a drying tube (e.g., filled with calcium chloride)

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

Procedure:

-

Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in the three-necked flask under a gentle flow of inert gas.

-

Assemble the glassware and ensure all joints are well-sealed.

-

Add a small amount of anhydrous solvent (diethyl ether or THF) to just cover the magnesium turnings.

-

In the addition funnel, prepare a solution of bromocyclohexane (1 equivalent) in the anhydrous solvent.

-

Add a small portion of the bromocyclohexane solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and gentle boiling of the solvent is observed. Gentle warming may be necessary to start the reaction.

-

Once the reaction has started, add the remaining bromocyclohexane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed. The solution will appear cloudy and grayish, indicating the formation of the Grignard reagent.

-

The freshly prepared this compound solution is now ready for use in subsequent reactions.

Protocol 2: Reaction with a Ketone (e.g., Acetone) to form a Tertiary Alcohol

Materials:

-

This compound solution (prepared as in Protocol 1)

-

Acetone, anhydrous

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

Organic solvents for extraction (e.g., diethyl ether)

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Addition funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Cool the freshly prepared this compound solution in an ice bath.

-

Dissolve acetone (1 equivalent) in anhydrous diethyl ether or THF in the addition funnel.

-

Add the acetone solution dropwise to the stirred Grignard reagent solution, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude tertiary alcohol (2-cyclohexylpropan-2-ol).

-

Purify the product by distillation or column chromatography as required.

Protocol 3: Reaction with Carbon Dioxide to form a Carboxylic Acid

This protocol is adapted from a literature procedure.[4]

Materials:

-

This compound solution (prepared as in Protocol 1)

-

Dry ice (solid carbon dioxide)

-

Anhydrous diethyl ether

-

Concentrated hydrochloric acid

-

20% aqueous sodium hydroxide (B78521) solution

-

Anhydrous sodium sulfate

Equipment:

-

Large beaker or flask for the reaction

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Cool the freshly prepared this compound solution in an ice bath.

-

In a separate large beaker, place an excess of crushed dry ice.

-

Slowly pour the Grignard solution onto the dry ice with vigorous stirring. A thick slurry will form.

-

Allow the mixture to warm to room temperature, which will cause the excess dry ice to sublime.

-

Slowly add a mixture of crushed ice and concentrated hydrochloric acid to the reaction mixture until the solution is acidic (check with pH paper) and all solids have dissolved.[4]

-

Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether (2 x 50 mL).[4]

-

Combine the organic layers and extract the product into the aqueous phase by washing with 20% aqueous sodium hydroxide solution.[4]

-

Separate the aqueous layer and wash it with diethyl ether to remove any non-acidic byproducts.[4]

-

Acidify the aqueous layer with concentrated hydrochloric acid and extract the cyclohexanecarboxylic acid with diethyl ether (3 x 50 mL).[4]

-

Combine the final organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the product.[4]

-

The crude product can be purified by distillation under reduced pressure. A yield of approximately 61% can be expected.[4]

Visualizations

Experimental Workflow Diagrams

The following diagrams illustrate the logical flow of the experimental protocols described above.

References

Application Notes and Protocols: Cyclohexylmagnesium Bromide in Pharmaceutical Intermediate Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohexylmagnesium bromide is a versatile and powerful Grignard reagent widely employed in organic synthesis for the formation of carbon-carbon bonds.[1][2] Its ability to act as a potent nucleophile makes it an invaluable tool in the construction of complex molecular architectures, particularly within the pharmaceutical industry.[1] This organomagnesium halide is instrumental in introducing the cyclohexyl moiety into molecules, a common structural motif in a variety of active pharmaceutical ingredients (APIs). The incorporation of a cyclohexyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a drug candidate, often enhancing lipophilicity and modulating binding interactions with biological targets.[2]

These application notes provide detailed protocols for the use of this compound in the synthesis of key pharmaceutical intermediates, supported by quantitative data and workflow diagrams to facilitate reproducible and efficient research and development.

Core Applications in Pharmaceutical Synthesis

This compound is a key reagent for the synthesis of secondary and tertiary alcohols, which are common precursors to a wide range of pharmaceuticals. Its primary applications in this context include:

-

Reaction with Aldehydes and Ketones: To produce secondary and tertiary alcohols, respectively.[2]

-

Reaction with Esters: To form tertiary alcohols.

-

Reaction with Carbon Dioxide: To yield cyclohexanecarboxylic acid, another valuable building block.

The following sections detail specific applications of this compound in the synthesis of pharmaceutical intermediates.

Application 1: Synthesis of Procyclidine (B1679153) Intermediate

Procyclidine is an anticholinergic drug used in the treatment of Parkinson's disease and drug-induced extrapyramidal symptoms.[3] A key step in its synthesis involves the Grignard reaction of this compound with a β-amino ketone intermediate, 1-phenyl-3-(pyrrolidin-1-yl)propan-1-one (B107415), to form the tertiary alcohol, 1-cyclohexyl-1-phenyl-3-(pyrrolidin-1-yl)propan-1-ol.[3][4]

Reaction Scheme

Caption: Synthesis of Procyclidine via Grignard Reaction.

Quantitative Data

| Reactant 1 | Reactant 2 | Solvent | Temperature | Reaction Time | Product | Yield |

| 1-phenyl-3-(pyrrolidin-1-yl)propan-1-one | This compound | Diethyl ether | 0 °C to Room Temperature | Several hours | 1-cyclohexyl-1-phenyl-3-(pyrrolidin-1-yl)propan-1-ol | High |

Note: Specific yield data can vary based on reaction scale and purification methods.

Experimental Protocol

Part A: Preparation of this compound

-

Apparatus Setup: Assemble a flame-dried, three-necked flask equipped with a dropping funnel, a reflux condenser with a drying tube, a magnetic stirrer, and a nitrogen inlet.

-

Initiation: Place magnesium turnings (1.2 equivalents) in the flask. Add a small crystal of iodine to activate the magnesium surface.

-

Grignard Formation: Prepare a solution of cyclohexyl bromide (1.1 equivalents) in anhydrous diethyl ether in the dropping funnel. Add a small portion of the bromide solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and gentle reflux is observed. Gentle warming may be necessary to start the reaction.

-

Addition: Once the reaction begins, add the remaining cyclohexyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure the complete formation of the Grignard reagent.[3]

Part B: Synthesis of 1-cyclohexyl-1-phenyl-3-(pyrrolidin-1-yl)propan-1-ol

-

Reaction Setup: Cool the freshly prepared this compound solution to 0 °C in an ice bath.

-

Addition of Ketone: Prepare a solution of 1-phenyl-3-(pyrrolidin-1-yl)propan-1-one (1.0 equivalent) in anhydrous diethyl ether and add it dropwise to the stirred Grignard reagent.[3]

-